molecular formula C16H19N3O4S B5244990 N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]propanamide

N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]propanamide

Cat. No.: B5244990
M. Wt: 349.4 g/mol
InChI Key: RONQIHLAZCXMNR-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]propanamide is an organic compound with a complex structure that includes methoxy, pyridinyl, and sulfamoyl functional groups

Preparation Methods

The synthesis of N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]propanamide typically involves nucleophilic substitution and amidation reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl and sulfamoyl groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. .

Scientific Research Applications

N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and target .

Comparison with Similar Compounds

N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]propanamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-16(20)19-14-9-13(6-7-15(14)23-2)24(21,22)18-11-12-5-4-8-17-10-12/h4-10,18H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONQIHLAZCXMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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